molecular formula N3Na B8804600 Sodium azide (Na(N3))

Sodium azide (Na(N3))

Cat. No.: B8804600
M. Wt: 65.010 g/mol
InChI Key: PXIPVTKHYLBLMZ-UHFFFAOYSA-N
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Preparation Methods

Sodium azide is commonly synthesized through the Wislicenus process, which involves two main steps in liquid ammonia . In the first step, metallic sodium reacts with ammonia to form sodium amide: [ 2 \text{Na} + 2 \text{NH}_3 \rightarrow 2 \text{NaNH}_2 + \text{H}_2 ] In the second step, sodium amide reacts with nitrous oxide to produce sodium azide: [ 2 \text{NaNH}_2 + \text{N}_2\text{O} \rightarrow \text{NaN}_3 + \text{NaOH} + \text{NH}_3 ]

Chemical Reactions Analysis

Acid-Base Reactions and Hydrazoic Acid Formation

Sodium azide reacts with strong acids to generate gaseous hydrazoic acid (HN₃) , a highly toxic and volatile compound:

NaN3+H+HN3+Na+\text{NaN}_3 + \text{H}^+ \rightarrow \text{HN}_3 + \text{Na}^+

In aqueous solutions, a dynamic equilibrium exists between N₃⁻ and HN₃, influenced by pH:

N3+H2OHN3+OH(K=104.6)\text{N}_3^- + \text{H}_2\text{O} \rightleftharpoons \text{HN}_3 + \text{OH}^- \quad (K = 10^{-4.6})

This equilibrium shifts toward HN₃ under acidic conditions, posing significant handling risks .

Thermal Decomposition

Upon heating (>300°C), NaN₃ decomposes exothermically to produce nitrogen gas (N₂) and sodium metal :

2NaN32Na+3N22 \, \text{NaN}_3 \rightarrow 2 \, \text{Na} + 3 \, \text{N}_2

This reaction is exploited in automotive airbags, where rapid gas generation is critical .

Photochemical Decomposition

UV irradiation induces NaN₃ decomposition via two distinct mechanisms :

  • Initial photolysis : Formation of nitrogen gas and sodium metal nuclei at crystal dislocation sites.

  • Secondary reaction : Sodium metal catalyzes further decomposition, with nitrogen gas diffusing into the lattice.

Kinetic parameters for photolysis (400 mg NaN₃ samples):

Intensity (quanta cm⁻² s⁻¹)Nucleation rate (k₁ × 10⁴ s⁻¹)Growth rate (k₂ × 10⁴ s⁻¹)Nucleation sites (n₀ × 10¹⁶)
1.01.21.52.0
2.02.43.02.0

Iron doping (Fe³⁺) increases nucleation sites but reduces growth rates .

Nucleophilic Substitution Reactions

The azide ion (N₃⁻) is a powerful nucleophile , participating in Sₙ2 reactions with alkyl halides, sulfonates, and aromatic systems:

R-X+N3R-N3+X\text{R-X} + \text{N}_3^- \rightarrow \text{R-N}_3 + \text{X}^-

Examples :

  • Alkyl azide synthesis : Reaction with 1° or 2° alkyl bromides in polar solvents (e.g., DMF, DMSO) .

  • Aromatic substitution (SₙAr) : Electron-deficient aryl halides react under mild conditions (e.g., 25°C, 3 hours) .

Cycloaddition Reactions

NaN₃ serves as a precursor to organic azides, enabling 1,3-dipolar cycloadditions with alkynes (Huisgen reaction). The copper-catalyzed variant ("click chemistry") forms 1,2,3-triazoles:

R-C≡CH+R’-N3Cu catalystR-CCN||N-N-R’\text{R-C≡CH} + \text{R'-N}_3 \xrightarrow{\text{Cu catalyst}} \text{R-C} \underset{\substack{\text{|} \\ \text{N}}}{\overset{\substack{\text{N} \\ \text{|}}}{\text{C}}} \text{-N-R'}

Key features include high selectivity, mild conditions, and water compatibility .

Redox and Explosive Decomposition

Azides, including NaN₃, can decompose explosively under mechanical stress, heat, or contact with heavy metals. For safe disposal, nitrous acid (HNO₂) is used:

2NaN3+2HNO23N2+2NO+2NaOH2 \, \text{NaN}_3 + 2 \, \text{HNO}_2 \rightarrow 3 \, \text{N}_2 + 2 \, \text{NO} + 2 \, \text{NaOH}

This reaction neutralizes azides while avoiding toxic HN₃ release .

Three-Component Reactions (2011–2023 Advances)

Recent studies highlight NaN₃’s role in multicomponent reactions , forming N-heterocycles or functionalized amines:

Reaction TypeComponentsProductConditions
Alkene difunctionalizationNaN₃, R-X, alkeneVicinal azido-amineCu catalyst, RT
Alkyne azidationNaN₃, alkyne, electrophile1,2,3-TriazoleRadical initiator, 60°C
Aryl boronic acid couplingNaN₃, Ar-B(OH)₂, iodideAryl azidePd catalyst, 80°C

These methods enable rapid access to bioactive molecules and materials .

Scientific Research Applications

Automotive and Aerospace Applications

Airbags and Evacuation Slides

Sodium azide is primarily known for its role in automobile airbag systems. When triggered by a crash, sodium azide decomposes rapidly to produce nitrogen gas, inflating the airbag:

2NaN32Na+3N22\text{NaN}_3\rightarrow 2\text{Na}+3\text{N}_2

This reaction occurs at approximately 300 °C and is crucial for the rapid deployment of airbags. Although newer formulations are being developed with less sensitive explosives, sodium azide remains in use for aircraft evacuation slides due to its reliability in emergency situations .

Organic and Inorganic Synthesis

Synthesis of Azide Compounds

Sodium azide serves as a key reagent in organic synthesis for introducing the azide functional group into organic molecules. It facilitates the conversion of halides to azides through nucleophilic substitution reactions. The azide group can then be transformed into amines through various reduction methods, such as:

  • Reduction with lithium aluminum hydride
  • Staudinger reaction with phosphines

Sodium azide is also utilized to synthesize other inorganic azides like lead azide and silver azide, which are employed as primary explosives in detonators .

Biochemical and Biomedical Uses

Bacteriostatic Agent

In laboratory settings, sodium azide acts as a bacteriostatic preservative for biological reagents and stock solutions. It inhibits bacterial growth by targeting cytochrome oxidase in gram-negative bacteria, thereby disrupting their respiratory processes . Its effectiveness is particularly notable at concentrations ranging from 0.1% to 2.0%.

Enzyme Inhibition

Sodium azide is widely used in biochemical assays to inhibit endogenous peroxidase activity, enhancing the accuracy of enzyme immunoassays by reducing background interference . Furthermore, it has applications in protein radiolabeling experiments due to its ability to halt lactoperoxidase activity.

Agricultural Applications

Pest Control and Crop Improvement

In agriculture, sodium azide is employed as a pesticide against soil-borne pathogens such as Meloidogyne incognita. Additionally, it serves as a mutagen in crop selection processes for plants like rice and barley, facilitating genetic variation necessary for breeding programs .

Case Study: Sodium Azide as a Preservative

A study evaluated sodium azide's effectiveness in preserving human fecal samples for Kato analysis. Over 400 samples treated with sodium azide maintained their integrity over extended periods without significant morphological changes in parasitic eggs . This application demonstrates sodium azide's utility in clinical and field studies where timely analysis is critical.

Case Study: Toxicological Insights

Research on sodium azide intoxication highlights its lethal potential at doses above 700 mg. Clinical cases have documented severe outcomes following ingestion, underscoring the need for caution when handling this compound . Treatment protocols often involve complex interventions due to the lack of specific antidotes.

Summary Table of Applications

Application AreaSpecific UseKey Benefits
AutomotiveAirbagsRapid inflation during crashes
AerospaceEvacuation slidesReliable performance in emergencies
Organic SynthesisIntroduction of azides into organic compoundsVersatile reagent for amine synthesis
BiochemistryBacteriostatic agentPrevents microbial contamination
AgriculturalPest control and mutagenesisEnhances crop resilience

Comparison with Similar Compounds

Sodium azide is similar to other azide compounds, such as potassium azide (KN3) and ammonium azide (NH4N3). sodium azide is unique in its widespread use in airbags and its role as a preservative in laboratory reagents . Other similar compounds include:

Sodium azide’s unique properties and applications make it a valuable compound in various fields of science and industry.

Q & A

Q. Basic: How is the purity of sodium azide determined in laboratory settings?

Answer:
The purity of sodium azide is quantified via acid-base titration. Dissolve 100 mg of NaN₃ in 50 mL water, adjust pH to 7.0, and add 35.0 mL of 0.1 N perchloric acid. After rapid titration with 0.1 N NaOH, calculate purity using:
% NaN₃=[(NPVP)(NSVS)]65.011002C\text{\% NaN₃} = \frac{[(N_P \cdot V_P) - (N_S \cdot V_S)] \cdot 65.01 \cdot 100}{2 \cdot C}

where NPN_P and VPV_P are perchloric acid normality and volume, NSN_S and VSV_S are NaOH equivalents, and CC is the sample mass (mg). Ensure titration is completed within 4 minutes to minimize HN₃ volatilization .

Q. Basic: What safety protocols are critical when handling sodium azide solutions?

Answer:
Critical precautions include:

  • Work in a fume hood to avoid inhalation of hydrazoic acid (HN₃).
  • Use nitrile gloves and lab coats; avoid metal contact (risk of explosive metal azides).
  • Prepare dilute solutions (≤5% or 0.8 M) in sealed containers to prevent HN₃ release.
  • Neutralize waste with excess sodium nitrite (NaNO₂) before disposal .

Q. Basic: How does sodium azide dissociate in aqueous solutions, and what are the resulting ion concentrations?

Answer:
NaN₃ dissociates into Na⁺ and N₃⁻ ions. The azide ion (N₃⁻) undergoes hydrolysis:
N₃⁻ + H₂O ⇌ HN₃ + OH⁻\text{N₃⁻ + H₂O ⇌ HN₃ + OH⁻}

For 0.020 M NaN₃, equilibrium concentrations are:

  • [Na⁺] = 0.020 M
  • [N₃⁻] ≈ 0.020 M (minor hydrolysis)
  • [HN₃] = [OH⁻] ≈ 3.2 × 10⁻⁶ M (calculated via Kb=6.4×1010K_b = 6.4 \times 10^{-10}) .

Q. Basic: What are the key considerations for preparing stable sodium azide solutions?

Answer:

  • Use deionized water to avoid metal contamination.
  • Store solutions in airtight, non-metallic containers (e.g., glass or PTFE).
  • Avoid acidic conditions (pH <7) to suppress HN₃ formation.
  • Regularly validate concentration via UV-Vis spectroscopy (N₃⁻ absorbance at 220 nm) .

Q. Advanced: What experimental design principles should guide sodium azide mutagenesis in plant studies?

Answer:

  • Use a Completely Randomized Design (CRD) with ≥3 replications to account for variability.
  • Test a concentration gradient (e.g., 0.01–0.05% NaN₃) to identify optimal mutagenic doses.
  • Include untreated controls and standardized germination conditions (temperature, humidity).
  • Monitor phenotypic traits (e.g., radicle length, oil content) across multiple plant generations .

Q. Advanced: How can researchers statistically analyze phenotypic data from sodium azide mutagenesis?

Answer:

  • Perform one-way ANOVA to compare treatment effects (e.g., sodium azide concentrations).
  • Conduct Tukey’s HSD post-hoc test (p ≤0.05) to identify significant differences between means.
  • Report effect sizes (e.g., Cohen’s d) and confidence intervals for traits like germination rate or yield .

Q. Advanced: What mechanisms underlie sodium azide decomposition, and how can this reaction be controlled?

Answer:
NaN₃ decomposes thermally:
2NaN₃2Na+3N₂(ΔH>0)2 \, \text{NaN₃} \rightarrow 2 \, \text{Na} + 3 \, \text{N₂} \quad (\Delta H > 0)

Control methods:

  • Maintain neutral/basic pH to minimize HN₃ formation.
  • Use inert atmospheres (e.g., argon) during high-temperature reactions.
  • Catalyze decomposition with transition metals (e.g., Fe³⁺) in controlled settings .

Q. Advanced: How should researchers resolve contradictions in sodium azide concentration effects across studies?

Answer:

  • Compare dose-response curves across studies (e.g., 0.05% NaN₃ increased oil content in Arachis hypogea but inhibited growth in Oryza sativa).
  • Account for species-specific tolerance, exposure duration, and synergistic factors (e.g., cytokinin co-treatment).
  • Validate findings via dose-replication experiments and meta-analyses .

Q. Advanced: What methodological approaches enable sodium azide use in organic amine synthesis?

Answer:

  • Introduce the azide group via nucleophilic substitution (e.g., NaN₃ with alkyl halides).
  • Reduce azides to amines using Staudinger reaction (PPh₃) or catalytic hydrogenation (H₂/Pd).
  • Optimize solvent polarity (e.g., DMF or DMSO) to enhance azide intermediate stability .

Q. Advanced: How can researchers mitigate hydrazoic acid (HN₃) formation during experiments?

Answer:

  • Maintain pH >8 using buffers (e.g., Tris-HCl) to suppress HN₃ volatilization.
  • Use closed-system reactors with scrubbers (e.g., NaOH traps) to capture residual HN₃.
  • Monitor airborne HN₃ with gas detectors (threshold limit: 0.1 ppm) .

Properties

Molecular Formula

N3Na

Molecular Weight

65.010 g/mol

IUPAC Name

sodium;azide

InChI

InChI=1S/N3.Na/c1-3-2;/q-1;+1

InChI Key

PXIPVTKHYLBLMZ-UHFFFAOYSA-N

Canonical SMILES

[N-]=[N+]=[N-].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to that described for the preparation of 2-(4-pyridinyl)-4-thiazolyl-carbonylazide, 2-(2-pyridinyl)-4-thiazolylcarboxylic acid (1.0 g) was treated successively with NaOH, oxalyl chloride and a solution of NaN3 in water to give the 2-pyridinyl azide as a pale brown solid: m.p. 112–114° C. MS m/z: 232 (M+H).
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Synthesis routes and methods II

Procedure details

In a manner similar to that described for the preparation of 2-(4-pyridinyl)-4-thiazolylcarbonylazide, 6.0 g of 2-(3-pyridinyl)-4-thiazolylcarboxylic acid was treated successively with NaOH, oxalyl chloride and a solution of NaN3 in water to give the 3-pyridinylazide as a pale brown solid. MS m/z: 204.5 (M−N2+H).
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